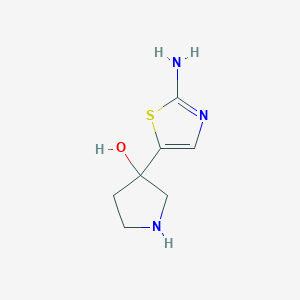

3-(2-Amino-1,3-thiazol-5-yl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-amino-1,3-thiazol-5-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c8-6-10-3-5(12-6)7(11)1-2-9-4-7/h3,9,11H,1-2,4H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLCQMTUQJRRIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CN=C(S2)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1564593-56-1 | |

| Record name | 3-(2-amino-1,3-thiazol-5-yl)pyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 3-(2-Amino-1,3-thiazol-5-yl)pyrrolidin-3-ol

A retrosynthetic analysis of the target molecule reveals several potential disconnection points, primarily at the C-C bond connecting the pyrrolidine (B122466) and thiazole (B1198619) rings, and within the heterocyclic rings themselves. The most logical disconnections involve separating the two core heterocyclic structures, allowing for their individual synthesis followed by a final coupling step.

One plausible retrosynthetic pathway begins by disconnecting the C5-thiazole to C3-pyrrolidine bond. This leads to a key pyrrolidine intermediate, such as a 3-oxopyrrolidine or a related electrophilic precursor, and a nucleophilic 2-amino-1,3-thiazole derivative, potentially an organometallic species.

Alternatively, the thiazole ring can be constructed onto a pre-formed pyrrolidine scaffold. This approach would start with a pyrrolidine derivative containing a functional group at the C3 position that can be elaborated into the thiazole ring. For example, a 3-acyl-3-hydroxypyrrolidine derivative could serve as a precursor. The 2-aminothiazole (B372263) moiety is commonly formed via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) derivative. researchgate.netmedmedchem.com Therefore, a key intermediate in this retrosynthesis would be a protected 3-(2-bromoacetyl)pyrrolidin-3-ol. This intermediate could, in turn, be derived from a protected 3-acetylpyrrolidin-3-ol, which can be envisioned as arising from the addition of an acetylide equivalent to a protected 3-oxopyrrolidine.

The pyrrolidine core itself can be disconnected through various strategies. A common approach is the intramolecular cyclization of an acyclic amino precursor. For the 3-hydroxypyrrolidine structure, this could involve the cyclization of an aminoepoxide or an aminohalohydrin. Another powerful method is the [3+2] dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. acs.orgbeilstein-journals.org

This analysis highlights two primary strategic approaches:

Convergent Synthesis: Independent synthesis of the pyrrolidine and thiazole fragments followed by their coupling.

Linear/Sequential Synthesis: Construction of the pyrrolidine core followed by the stepwise formation of the thiazole ring on this scaffold.

Development of Key Synthetic Routes for the Core Structure

The successful synthesis of this compound relies on robust methods for constructing both the thiazole and pyrrolidine rings.

The 2-aminothiazole scaffold is a common motif in medicinal chemistry, and several reliable methods for its synthesis have been established. researchgate.net

Hantzsch Thiazole Synthesis: This is the most widely used method for thiazole ring formation. It involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea. researchgate.netmedmedchem.com For the target molecule, this would typically involve reacting a 3-(2-bromoacetyl)pyrrolidin-3-ol derivative with thiourea.

Cook-Heilborn Synthesis: This method provides 2-aminothiazole derivatives from 2-aminonitriles. researchgate.net

One-Pot Methodologies: Recent advancements have focused on developing more efficient one-pot syntheses. For instance, a three-component reaction involving an aldehyde, rhodanine, and an amine can produce 2-amino-5-alkylidenethiazol-4-ones, which can be further modified. researchgate.net Another one-pot strategy for thiazolylazo extensions uses 2-trimethylsilyl thiazole and diazonium salts. acs.org

The choice of strategy often depends on the availability of starting materials and the desired substitution pattern. For the synthesis of the target compound, the Hantzsch synthesis remains a highly relevant and practical approach. nih.gov

| Method | Key Reactants | Description | Citation(s) |

| Hantzsch Synthesis | α-Halocarbonyl, Thiourea/Thioamide | Cyclocondensation reaction forming the thiazole ring. A classic and widely used method. | researchgate.netmedmedchem.comnih.gov |

| Cook-Heilborn Method | 2-Aminonitrile | An alternative route for the synthesis of 2-aminothiazole derivatives. | researchgate.net |

| Cascade Protocol | N-phenylthiourea, Methyl 4-bromocrotonate | A modern approach for synthesizing thiazoline (B8809763) and thiazole derivatives under mild conditions. | researchgate.net |

| One-Pot, Three-Component Reaction | Aldehyde, Rhodanine, Amine | A microwave-assisted, rapid synthesis of 2-amino-5-alkylidenethiazol-4-ones. | researchgate.net |

The construction of substituted pyrrolidine rings is a central theme in organic synthesis due to their prevalence in natural products and pharmaceuticals. mdpi.com A variety of methods have been developed to synthesize this important heterocyclic core.

Cycloaddition Reactions: The [3+2] dipolar cycloaddition between an azomethine ylide and an alkene is a powerful, atom-economic method for constructing the pyrrolidine ring with control over multiple stereocenters. acs.orgbeilstein-journals.org The azomethine ylides can be generated from various precursors, including the decarboxylation of α-amino acids or the reaction of amines with aldehydes. beilstein-journals.org

Intramolecular Cyclization: This strategy involves the cyclization of a linear precursor. For instance, the intramolecular amination of unactivated C(sp³)-H bonds, catalyzed by copper, can yield pyrrolidines. organic-chemistry.org Another approach is the cyclization of amino alcohols, which can be achieved in a one-pot reaction using SOCl₂. organic-chemistry.org

Palladium-Catalyzed Reactions: A palladium-catalyzed hydroarylation process of pyrrolines can produce 3-aryl pyrrolidines, demonstrating a method for introducing substituents at the 3-position. nih.gov

From Chiral Precursors: Readily available chiral molecules like proline and 4-hydroxyproline (B1632879) are often used as starting materials for the synthesis of complex pyrrolidine derivatives. mdpi.com

Multicomponent Reactions: Three-component reactions involving an aromatic aldehyde, aniline, and ethyl 2,4-dioxovalerate can be used to synthesize substituted pyrrolin-2-ones, which can be further modified into pyrrolidines. beilstein-journals.org

| Approach | Description | Key Features | Citation(s) |

| [3+2] Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene. | Atom-economic, potential for high stereocontrol. | acs.orgbeilstein-journals.org |

| Intramolecular C-H Amination | Copper-catalyzed cyclization of an amine onto a C-H bond. | Good functional group tolerance, high regio- and chemoselectivity. | organic-chemistry.org |

| Reductive Cycloaddition | Iridium-catalyzed reaction of amides and conjugated alkenes. | General and highly selective for complex pyrrolidine synthesis. | acs.org |

| From Chiral Pool | Synthesis starting from enantiopure precursors like proline or 4-hydroxyproline. | Access to optically pure pyrrolidine derivatives. | mdpi.com |

| Pd-Catalyzed Hydroarylation | Reaction of N-alkyl pyrrolines with aryl halides. | Direct synthesis of 3-aryl pyrrolidines. | nih.gov |

The tertiary alcohol at the C3 position of the pyrrolidine ring in this compound represents a chiral center. Consequently, developing stereoselective synthetic routes is crucial for accessing enantiomerically pure forms of the compound.

Several strategies can be employed to control the stereochemistry at this center:

Chiral Auxiliaries: The use of chiral auxiliaries, such as N-tert-butanesulfinylimines, can direct the stereochemical outcome of key bond-forming reactions. For example, in [3+2] cycloaddition reactions, the sulfinyl group can induce a specific absolute configuration in the final pyrrolidine product. acs.orgnih.gov

Asymmetric Catalysis: Chiral catalysts can be used to induce enantioselectivity. For instance, a chiral amine-derived iridacycle complex can catalyze a borrowing hydrogen annulation to provide chiral N-heterocycles directly from racemic diols and primary amines. organic-chemistry.org

Substrate Control: Starting from an enantiopure precursor, such as a derivative of 4-hydroxyproline, can fix the stereochemistry of the pyrrolidine ring early in the synthesis. mdpi.com

Stereoselective Reduction: The stereoselective reduction of a 3-oxopyrrolidine precursor using a chiral reducing agent can establish the desired stereochemistry at the C3 position.

Epoxide Ring-Opening: The synthesis of pyrrolidin-3-ols can be achieved through the epoxidation of homoallylamines followed by a regioselective opening of the epoxide, allowing for stereocontrol. researchgate.net

Optimization of Reaction Conditions, Catalysis, and Yields

Optimizing reaction conditions is critical for maximizing yields, minimizing side products, and ensuring the practicality of a synthetic route. For the synthesis of this compound, optimization would focus on the key steps of thiazole formation and pyrrolidine construction.

In thiazole synthesis , factors such as the choice of solvent, temperature, and catalyst can significantly impact the outcome. While traditional Hantzsch syntheses were often conducted in high-boiling point solvents like DMF or pyridine (B92270), modern methods explore milder conditions. researchgate.netmdpi.com The use of catalysts, such as Brønsted acids, can promote the reaction under metal-free conditions. researchgate.net For example, the reaction of benzaldehyde, aniline, and ethyl 2,4-dioxovalerate for a pyrrolin-2-one synthesis was optimized by adjusting reactant ratios and solvent, with a switch from acetic acid to DMF improving the yield from 36% to 62%. beilstein-journals.org

For pyrrolidine synthesis , particularly through cycloaddition reactions, the choice of catalyst is paramount. Silver carbonate (Ag₂CO₃) has been shown to be an effective catalyst for the [3+2] cycloaddition between N-tert-butanesulfinylazadienes and azomethine ylides, leading to high regio- and diastereoselectivities. acs.orgnih.gov In phosphine-mediated reactions for constructing pyrrolo-fused systems, screening different phosphines (e.g., PBu₃, PCy₃, PPh₃) and solvents revealed optimal conditions for achieving high yields. acs.org

The table below summarizes examples of optimized reaction conditions for relevant heterocyclic syntheses.

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Key Outcome | Citation(s) |

| Thiazole Synthesis | Brønsted Acid | N/A (Metal-Free) | Optimized | Efficient synthesis from benzylamines, acetophenones, and sulfur. | researchgate.net |

| Pyrrolidine-2,3-dione Synthesis | N/A | DMF | 95 °C | Increased yield from 36% (in AcOH) to 62%. | beilstein-journals.org |

| Pyrrolidine Synthesis ([3+2] Cycloaddition) | Ag₂CO₃ | Optimized | Optimized | High regio- and diastereoselectivity for densely substituted pyrrolidines. | acs.orgnih.gov |

| Pyrrolofuranthridone Synthesis | PPh₃ | DCE | Reflux | Optimized phosphine (B1218219) and solvent for 86% yield. | acs.org |

Green Chemistry Principles in Synthetic Route Design and Implementation

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov The synthesis of heterocyclic compounds like this compound can benefit significantly from these principles.

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product is a core principle. Cycloaddition reactions, such as the [3+2] cycloaddition for pyrrolidine synthesis, are inherently atom-economical. acs.org

Use of Safer Solvents: Traditional organic synthesis often relies on volatile and hazardous solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, polyethylene (B3416737) glycols (PEGs), or even solvent-free conditions. monash.eduunigoa.ac.in For instance, the synthesis of thiazolo[5,4-d]thiazoles has been successfully demonstrated in an eco-friendly L-proline-ethylene glycol mixture. mdpi.com

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for reducing reaction times and energy consumption. rasayanjournal.co.inrsc.org The synthesis of bis(indolyl)methanes and 2-amino-5-alkylidenethiazol-4-ones has been efficiently achieved using microwave irradiation, often under solvent-free conditions. researchgate.netunigoa.ac.in

Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones as they reduce waste. The development of recyclable solid acid catalysts, such as K-10 montmorillonite, aligns with green chemistry principles. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) or using mechanochemistry (ball milling) can significantly reduce waste and simplify purification. unigoa.ac.inrasayanjournal.co.in This has been successfully applied to the synthesis of various heterocyclic compounds. unigoa.ac.in

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally benign.

Analytical Methodologies for Purity Assessment and Impurity Profiling in Synthetic Batches

The comprehensive analytical characterization of this compound is essential to ensure the quality, consistency, and purity of synthetic batches. Due to the compound's specific structural features—a chiral hydroxylated pyrrolidine core linked to a 2-aminothiazole moiety—a multi-faceted analytical approach is required. This involves a combination of chromatographic and spectroscopic techniques to identify and quantify the active substance, detect potential process-related impurities, and characterize degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical intermediates and active ingredients. ijprajournal.com For this compound, a reversed-phase HPLC (RP-HPLC) method coupled with UV detection is typically employed. This method separates the main compound from its impurities based on their polarity. The primary amino group on the thiazole ring and the hydroxyl group on the pyrrolidine ring impart significant polarity to the molecule.

Method development would focus on optimizing column chemistry, mobile phase composition, and detector wavelength to achieve a robust, stability-indicating method. A stability-indicating method is one that can accurately measure the decrease in the amount of the active substance due to degradation. doaj.org All analogs submitted for testing in related research are typically judged to be of 95% or higher purity based on analytical LC/MS analysis. nih.gov

Table 1: Illustrative RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid or Orthophosphoric Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detection Wavelength | 260-280 nm (based on UV absorbance of the aminothiazole chromophore) |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Impurity profiling is a critical aspect of pharmaceutical analysis that ensures the safety and quality of the final product. resolvemass.ca Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and indispensable tool for this purpose, combining the separation capabilities of HPLC with the mass-analyzing power of mass spectrometry. chimia.chbiomedres.us This hyphenated technique is used to detect, identify, and quantify impurities, even at trace levels. resolvemass.ca

For this compound, LC-MS analysis helps in the structural elucidation of unknown peaks observed in the HPLC chromatogram. By providing the mass-to-charge ratio (m/z) of an impurity, its molecular weight can be determined, offering crucial clues to its identity. ijprajournal.com Potential impurities may include unreacted starting materials, synthetic intermediates, byproducts from side reactions, and any subsequent degradation products. nih.gov

Table 2: Potential Process-Related Impurities and Their Origins

| Potential Impurity | Potential Origin | Analytical Detection |

|---|---|---|

| Unreacted Starting Materials (e.g., Thiourea) | Incomplete reaction during thiazole ring formation (Hantzsch synthesis) | LC-MS |

| Synthetic Intermediates | Carry-over from previous synthetic steps | LC-MS, GC-MS |

| Over-reaction or Side-reaction Products | Dimerization, polymerization, or alternative reaction pathways | LC-MS/MS |

| Residual Solvents | Incomplete removal from the final product after synthesis | Headspace Gas Chromatography (GC) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural confirmation of the synthesized compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. nih.gov In the ¹H NMR spectrum, characteristic signals for the protons on the thiazole and pyrrolidine rings, as well as the amino and hydroxyl groups, would be expected. biointerfaceresearch.com Similarly, the ¹³C NMR spectrum would show distinct resonances for each carbon atom in the molecule, confirming the presence of both heterocyclic rings. nih.gov NMR is also vital for identifying and characterizing impurities if they are present in sufficient quantities (>1%).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Structural Characterization

| Atom Type | Nucleus | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Thiazole C-H | ¹H | ~6.5-7.5 |

| Pyrrolidine CH₂ | ¹H | ~2.0-4.0 |

| Thiazole NH₂ | ¹H | ~7.0 (broad singlet) |

| Pyrrolidine OH | ¹H | Variable (broad singlet) |

| Thiazole C=N | ¹³C | ~165-170 |

| Thiazole C-S | ¹³C | ~100-115 |

| Pyrrolidine C-OH | ¹³C | ~70-85 |

| Pyrrolidine CH₂ | ¹³C | ~30-60 |

Note: These are approximate values and can vary based on the solvent and other structural factors.

Chiral Chromatography for Enantiomeric Purity

The structure of this compound contains a stereocenter at the C3 position of the pyrrolidine ring, meaning it can exist as a pair of enantiomers. Therefore, assessing the enantiomeric purity is crucial. nih.gov Chiral HPLC is the standard method for separating and quantifying enantiomers. mdpi.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. The development of such a method is essential to control the stereochemical outcome of the synthesis and ensure the desired enantiomer is produced with high purity.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products that may form under various conditions, which helps in establishing the degradation pathways and the intrinsic stability of the molecule. doaj.orgbiopharminternational.com These studies are fundamental to developing and validating a stability-indicating analytical method. ajrconline.org The compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. ajrconline.org The resulting degradation products are then analyzed, typically by LC-MS, to identify their structures.

Table 4: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagent/Condition |

|---|---|

| Acid Hydrolysis | 0.1 M HCl, heated |

| Base Hydrolysis | 0.1 M NaOH, heated |

| Oxidation | 3% H₂O₂, room temperature |

| Thermal Degradation | Stored at 60-80 °C (solid and in solution) |

| Photolytic Degradation | Exposed to UV/Vis light as per ICH Q1B guidelines |

By employing this suite of analytical methodologies, a comprehensive purity and impurity profile for any synthetic batch of this compound can be established, ensuring it meets the stringent quality standards required for its intended application.

Chemical Reactivity and Transformations

Exploration of Functional Group Interconversions on the Thiazole (B1198619) and Pyrrolidine (B122466) Rings

Functional group interconversions are fundamental transformations that alter the core characteristics of the molecule. For 3-(2-Amino-1,3-thiazol-5-yl)pyrrolidin-3-ol, these modifications can be targeted at the exocyclic amino group of the thiazole or the functional groups of the pyrrolidine ring.

The aromatic amino group on the 2-aminothiazole (B372263) moiety is a versatile handle for interconversion. A key strategy involves its transformation into a diazonium salt, which can then be subjected to Sandmeyer-type reactions. mdpi.comnih.gov This two-step process allows the replacement of the amino group with a variety of other substituents. For instance, reaction with sodium nitrite (B80452) in the presence of a strong acid (e.g., H₂SO₄) at low temperatures generates the transient diazonium salt. Subsequent treatment with copper(I) salts, such as CuCl, CuBr, or CuCN, can introduce chloro, bromo, or cyano groups, respectively, onto the C2 position of the thiazole ring. nih.gov This provides a pathway to 2-halo and 2-cyanothiazole (B74202) derivatives, significantly altering the electronic properties of the heterocyclic ring.

On the pyrrolidine ring, the tertiary hydroxyl group presents opportunities for interconversion, although these are often more challenging than for primary or secondary alcohols. Dehydration reactions to form an unsaturated pyrrolidine (a pyrroline) could potentially be achieved under strong acidic conditions, though this may compete with reactions on the acid-sensitive aminothiazole ring. More controlled transformations might involve oxidative cleavage under specific conditions, though this is a less common interconversion. The pyrrolidine nitrogen, being a secondary amine, can be oxidized, but its primary reactivity lies in nucleophilic additions, as discussed in subsequent sections.

Derivatization Strategies for Structural Modification and Analog Generation

Derivatization is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR). The title compound possesses three primary sites for modification: the exocyclic amino group, the pyrrolidine nitrogen, and the tertiary hydroxyl group. organic-chemistry.orgderpharmachemica.comuq.edu.au

The exocyclic amino group at the C2 position of the thiazole ring is highly nucleophilic and serves as the most common site for derivatization. nih.govpharmaguideline.commdpi.com Its reactivity is analogous to that of anilines, allowing for a wide range of modifications.

Acylation/Amide Formation: The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents like EDCI) to form the corresponding amides. mdpi.comnih.gov This transformation is widely used to introduce diverse side chains. nih.gov

Sulfonylation/Sulfonamide Formation: Reaction with various sulfonyl chlorides in the presence of a base (e.g., pyridine (B92270) or sodium carbonate) yields stable sulfonamide derivatives. excli.de This modification introduces a tetrahedral sulfonamide linker, which can act as a hydrogen bond acceptor.

Urea and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates leads to the formation of N,N'-disubstituted ureas and thioureas, respectively. mdpi.comnih.gov These moieties are valuable for their ability to form multiple hydrogen bonds.

Schiff Base Formation: Condensation with aldehydes and ketones, typically under acidic catalysis, results in the formation of imines (Schiff bases). mdpi.com These can be further reduced to secondary amines.

Alkylation: Direct N-alkylation can be achieved using alkyl halides, though over-alkylation can be an issue. Reductive amination, following Schiff base formation, provides a more controlled method for introducing alkyl groups.

Table 1: Representative Derivatizations at the Thiazole Amino Group

| Reaction Type | Reagent(s) | Product Functional Group | Reference(s) |

|---|---|---|---|

| Acylation | Acetyl chloride, Pyridine | N-acetyl amide | nih.gov |

| Sulfonylation | Benzenesulfonyl chloride, Na₂CO₃ | N-phenyl sulfonamide | excli.de |

| Urea Formation | Phenyl isocyanate | N-phenyl urea | mdpi.com |

| Thiourea Formation | Phenyl isothiocyanate | N-phenyl thiourea | nih.gov |

The pyrrolidine nitrogen is a cyclic secondary amine, making it a strong nucleophile and a common site for structural modification. nih.gov Its derivatization is a primary strategy for modulating the physicochemical properties, such as basicity and lipophilicity, of the entire molecule. nih.govchemicalbook.com

N-Alkylation: The nitrogen can be readily alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to scavenge the resulting acid. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another efficient method.

N-Acylation: Similar to the exocyclic amino group, the pyrrolidine nitrogen reacts smoothly with acid chlorides or anhydrides to form amides. This converts the basic nitrogen into a neutral amide group.

N-Arylation: Coupling with aryl halides can be achieved through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl pyrrolidines.

Michael Addition: As a nucleophile, the pyrrolidine nitrogen can participate in Michael additions to α,β-unsaturated carbonyl compounds, forming a new carbon-nitrogen bond.

Table 2: Common Reactions at the Pyrrolidine Nitrogen

| Reaction Type | Reagent(s) | Product Functional Group | Reference(s) |

|---|---|---|---|

| N-Alkylation | Methyl Iodide, K₂CO₃ | Tertiary Amine | chemicalbook.com |

| N-Acylation | Benzoyl Chloride, Et₃N | Tertiary Amide | chemicalbook.com |

| N-Sulfonylation | Tosyl Chloride, Pyridine | Sulfonamide | organic-chemistry.org |

The tertiary hydroxyl group on the pyrrolidine ring is the most sterically hindered and least reactive of the three functional groups. However, its modification can be achieved under specific conditions to introduce new functionalities.

O-Acylation (Esterification): Esterification is possible using highly reactive acylating agents like acid anhydrides or acid chlorides, often in the presence of a potent catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The reaction is generally slower than N-acylation.

O-Alkylation (Ether Formation): Formation of ethers requires strong bases to deprotonate the tertiary alcohol, such as sodium hydride (NaH), followed by treatment with an alkyl halide (Williamson ether synthesis).

Silylation: The hydroxyl group can be protected by converting it into a silyl (B83357) ether using reagents like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. This is often a reversible modification used during multi-step syntheses. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions of the Heterocyclic Rings

The electronic nature of the 2-aminothiazole ring governs its susceptibility to substitution reactions. The pyrrolidine ring, being saturated, does not undergo aromatic substitution but can be functionalized through other pathways. mdpi.comexcli.de

The 2-aminothiazole ring is electron-rich due to the powerful electron-donating effect of the amino group. This activates the ring towards electrophilic aromatic substitution. pharmaguideline.com Theoretical and experimental studies show that the C5 position is the most nucleophilic and therefore the primary site of electrophilic attack. researchgate.net However, in the title compound, the C5 position is already substituted with the pyrrolidinol moiety. Therefore, electrophilic attack would be directed to the next most activated position, which is typically the C4 carbon. Reactions such as halogenation (with NBS or NCS), nitration, or Friedel-Crafts acylation would likely occur at this position, albeit potentially requiring harsher conditions than for an unsubstituted 2-aminothiazole.

Nucleophilic aromatic substitution (SNAr) on the thiazole ring is generally difficult unless the ring is activated by strong electron-withdrawing groups or if a good leaving group (like a halogen) is present. acs.org As mentioned in section 3.1, converting the C2-amino group into a diazonium salt provides a classic route to introduce nucleophiles at this position. mdpi.comnih.gov

The saturated pyrrolidine ring does not undergo substitution in the same manner. Functionalization typically occurs at the carbon alpha to the nitrogen atom via the formation of an N-acyliminium ion intermediate, which can then be trapped by nucleophiles. nih.gov

Cycloaddition and Rearrangement Reactions Involving the Compound

The heterocyclic rings in this compound can potentially participate in cycloaddition and rearrangement reactions, leading to significant skeletal transformations. organic-chemistry.orgexcli.deresearchgate.netmdpi.com

Thiazole rings can act as dienes or dienophiles in cycloaddition reactions, though often requiring high temperatures due to their aromatic stability. wikipedia.org For example, Diels-Alder reactions of thiazoles with alkynes can lead to the formation of pyridine derivatives after the extrusion of sulfur from the initial cycloadduct. wikipedia.orgacs.org If a double bond were introduced into the pyrrolidine ring (forming a pyrroline), this internal alkene could also participate in cycloaddition reactions, such as 1,3-dipolar cycloadditions.

Rearrangement reactions involving the core structure are less common but mechanistically plausible under certain conditions. For instance, acid-catalyzed rearrangements of the pyrrolidinol moiety could occur. Ring-opening of the pyrrolidine ring is another possible transformation, which can be achieved via C-N bond cleavage under specific reductive or oxidative conditions, leading to linear amino alcohol derivatives. researchgate.net Similarly, certain thiazole derivatives are known to undergo ring-opening or rearrangement to other heterocyclic systems under thermal or photochemical conditions.

Chemo-, Regio-, and Stereoselectivity in Synthetically Relevant Transformations

The presence of multiple nucleophilic centers—the exocyclic amino group, the endocyclic thiazole nitrogen, the pyrrolidine nitrogen, and the hydroxyl group—necessitates a careful selection of reagents and reaction conditions to achieve desired chemical transformations selectively. The interplay of electronic and steric factors, along with the use of protecting groups, are key to controlling the outcome of these reactions.

Chemoselectivity

The primary challenge in the chemical transformation of this compound is achieving chemoselectivity among its four nucleophilic sites. The relative nucleophilicity of these sites is a determining factor in many reactions.

N-Acylation: The exocyclic 2-amino group of the thiazole moiety is generally the most nucleophilic nitrogen atom, making it the primary site for acylation under standard conditions. Reactions with acyl chlorides or anhydrides will preferentially form the corresponding 2-acetamidothiazole (B125242) derivative. To achieve acylation at the pyrrolidine nitrogen, the more nucleophilic 2-amino group must first be protected.

N-Alkylation vs. O-Alkylation: In the pyrrolidine ring, direct alkylation presents a challenge due to the competing nucleophilicity of the secondary amine and the tertiary alcohol. Generally, the pyrrolidine nitrogen is more nucleophilic and will be preferentially alkylated over the tertiary hydroxyl group. Selective O-alkylation of the hydroxyl group typically requires prior protection of both the 2-amino group of the thiazole and the pyrrolidine nitrogen. A common strategy involves the use of a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen.

Regioselectivity

Regioselectivity in the context of this molecule primarily relates to the two nitrogen atoms of the 2-aminothiazole ring: the exocyclic amino group (N2') and the endocyclic thiazole nitrogen (N3'). The site of reaction is highly dependent on the nature of the electrophile.

Reactions with Aldehydes and Ketones: Condensation reactions with aldehydes and ketones typically occur at the more nucleophilic exocyclic 2-amino group to form Schiff bases (imines).

Reactions with Isocyanates and Isothiocyanates: In contrast, reactions with isocyanates and isothiocyanates have been shown to occur regioselectively at the endocyclic nitrogen atom of the thiazole ring.

The pyrrolidine moiety itself does not present regioselectivity issues in the same manner, as it contains only one nitrogen and one oxygen atom.

Stereoselectivity

The 3-hydroxypyrrolidine component of the molecule contains a stereocenter at the C3 position. This inherent chirality can influence the stereochemical outcome of subsequent reactions, particularly those that introduce new stereocenters.

Reactions at the Hydroxyl Group: For transformations involving the tertiary alcohol, such as esterification or etherification, the stereochemical integrity of the C3 position is typically retained. However, reactions that proceed through an SN2 mechanism at this center, if the hydroxyl group is converted into a good leaving group, would result in an inversion of configuration. A notable example is the Mitsunobu reaction, which allows for the conversion of alcohols to a variety of other functional groups with a predictable inversion of stereochemistry. organic-chemistry.orgnih.gov For this to be applied to this compound, the pyrrolidine nitrogen would likely require protection (e.g., as a Boc-carbamate) to prevent it from acting as the nucleophile. sigmaaldrich.com

Enzymatic Resolutions: Biocatalytic methods, such as enzymatic kinetic resolutions, offer a powerful tool for the stereoselective synthesis of chiral 3-hydroxypyrrolidine derivatives. nih.gov These methods can be employed to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers with high optical purity.

The strategic application of protecting groups is paramount in controlling the chemo-, regio-, and stereoselectivity of reactions involving this compound. The following table summarizes the expected outcomes of common synthetic transformations.

| Transformation | Reagent/Conditions | Functional Group Involved | Expected Selectivity |

| N-Acylation | Acyl chloride, base | 2-Amino group (thiazole) | High chemoselectivity for the exocyclic amino group. |

| N-Alkylation | Alkyl halide, base | Pyrrolidine nitrogen | High chemoselectivity for the pyrrolidine nitrogen over the hydroxyl group. |

| Schiff Base Formation | Aldehyde or ketone | 2-Amino group (thiazole) | High regioselectivity for the exocyclic amino group. |

| Mitsunobu Reaction | DEAD, PPh₃, Nucleophile | 3-Hydroxyl group (pyrrolidine) | Requires N-protection (e.g., Boc) to prevent intramolecular reaction. Proceeds with inversion of stereochemistry. organic-chemistry.orgnih.gov |

| Esterification | Carboxylic acid, DCC/DMAP | 3-Hydroxyl group (pyrrolidine) | Requires N-protection of the pyrrolidine ring. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic characteristics of the molecule. nih.govmaterialsciencejournal.org

The electronic properties of a molecule are key to understanding its reactivity and stability. jmchemsci.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. nih.gov HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. nih.gov The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.govejosat.com.tr A smaller energy gap suggests higher reactivity. materialsciencejournal.org

Calculations for molecules with similar functional groups suggest that the electron density in the HOMO is often localized on the electron-rich aminothiazole ring, while the LUMO density may be distributed across the molecule. researchgate.net These frontier molecular orbitals help in determining charge transfer interactions within the molecule. nih.gov Global reactivity descriptors, derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and global softness, further quantify the molecule's reactivity. ijcce.ac.ir

Table 1: Representative Quantum Chemical Properties

| Property | Typical Value (eV) | Description |

|---|---|---|

| EHOMO | ~ -6.5 to -5.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | ~ -1.5 to -0.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ~ 4.0 to 5.0 | Difference between LUMO and HOMO energies; an indicator of chemical reactivity and stability. |

| Ionization Potential (I) | ~ 5.5 to 6.5 | Energy required to remove an electron; calculated as -EHOMO. ijcce.ac.ir |

Note: The values in this table are illustrative, based on DFT calculations for structurally related heterocyclic compounds, and serve to represent the type of data generated in such studies.

Conformational Analysis and Energy Landscapes of the Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to minimize steric strain. nih.gov Its flexibility allows it to explore different three-dimensional arrangements, a phenomenon known as "pseudorotation". nih.gov The most common conformations are the "envelope" (where one atom is out of the plane of the other four) and "twist" (where two atoms are displaced on opposite sides of the plane). nih.gov

For substituted pyrrolidines, the position and nature of the substituents heavily influence the preferred conformation. nih.gov In the case of 3-(2-Amino-1,3-thiazol-5-yl)pyrrolidin-3-ol, the substituents at the C3 position (the hydroxyl and aminothiazolyl groups) will dictate the puckering of the ring. Computational studies can map the potential energy surface to identify the most stable low-energy conformers and the energy barriers between them. This conformational preference is vital for how the molecule fits into a biological target's binding site. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum calculations provide static pictures of low-energy conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time in a simulated physiological environment (e.g., in water). MD simulations can be used to explore the conformational landscape more extensively, revealing how the molecule transitions between different shapes and how stable these conformations are. This method provides a more realistic understanding of the molecule's flexibility and its interactions with surrounding solvent molecules, which is essential for predicting its behavior in biological systems.

Computational Prediction of Reactivity and Reaction Mechanisms

Computational methods can predict the most likely sites for chemical reactions. Molecular Electrostatic Potential (MEP) maps, for instance, visualize the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ejosat.com.tr For this compound, the nitrogen atoms of the amino group and the thiazole (B1198619) ring, as well as the oxygen of the hydroxyl group, are expected to be nucleophilic sites.

Furthermore, computational chemistry can elucidate reaction mechanisms. For example, DFT calculations can be used to model the transition states and reaction pathways for the synthesis of the molecule, such as the Hantzsch thiazole synthesis, helping to rationalize product selectivity and optimize reaction conditions. beilstein-journals.orgresearchgate.net

In Silico Structure-Activity Relationship (SAR) Modeling

In silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a compound with its biological activity. researchgate.netresearchgate.net These models are built using a dataset of related compounds with known activities. nih.gov For a molecule like this compound, SAR studies would explore how modifications to its different parts—the aminothiazole ring, the pyrrolidine core, or the hydroxyl group—affect its biological function. nih.gov

QSAR models use calculated molecular descriptors (e.g., physicochemical properties like logP, molecular weight, and electronic properties) to build a mathematical equation that can predict the activity of new, untested compounds. researchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go further by analyzing the 3D steric and electrostatic fields around the molecules. nih.govnih.gov These models can generate contour maps that highlight regions where bulky groups, positive or negative charges, or hydrogen bond donors/acceptors would increase or decrease biological activity, providing a roadmap for designing more potent analogues. nih.gov

Ligand-Based Virtual Screening and Pharmacophore Modeling

Ligand-based virtual screening is a computational technique that relies on the knowledge of molecules known to be active against a specific biological target. By analyzing the common structural and chemical features of these active compounds, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, that are crucial for biological activity.

A typical workflow for such a study on a novel compound like this compound would involve:

Dataset Collection: Gathering a set of known active and inactive molecules for a particular target.

Feature Identification: Identifying the common chemical features present in the active molecules.

Pharmacophore Model Generation: Creating a 3D model that encapsulates these essential features.

Database Screening: Using the generated model to search large chemical databases for other molecules that fit the pharmacophore, thereby identifying potential new hits.

Without any published studies on this compound, it is not possible to present data on its use in developing or being identified by a specific pharmacophore model.

Structure-Based Molecular Docking and Binding Mode Analysis

Structure-based molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is most frequently used to predict the interaction between a small molecule ligand and a protein receptor. The analysis of these docked poses can provide critical insights into the binding mode and the key intermolecular interactions driving the affinity.

A molecular docking study involving this compound would typically include:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (often from the Protein Data Bank) and preparing the 3D structure of the ligand.

Docking Simulation: Using a docking algorithm to place the ligand into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

As no molecular docking studies have been published for this compound, details of its binding mode with any specific biological target are not available.

Advanced Predictive Modeling for Intermolecular Interactions

Beyond standard docking, more advanced computational methods can be employed to gain a deeper understanding of the intermolecular interactions that govern molecular recognition. These methods can provide more accurate predictions of binding energies and a more detailed picture of the dynamics of the ligand-receptor complex.

Techniques in this category include:

Molecular Dynamics (MD) Simulations: This method simulates the movement of atoms and molecules over time, providing insights into the stability of the docked pose and the flexibility of the protein and ligand.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach treats the most critical part of the system (e.g., the ligand and the active site residues) with high-level quantum mechanics, while the rest of the protein is treated with more computationally efficient molecular mechanics. This allows for a more accurate description of electronic effects, such as charge transfer and polarization, which can be crucial for binding.

The application of these advanced predictive models to this compound has not been reported in the available scientific literature.

Molecular Interaction Studies and Mechanistic Insights in Vitro/pre Clinical Theoretical Focus

Investigation of Molecular Recognition Processes (e.g., Protein-Ligand Interactions)

There is no published research detailing the molecular recognition processes of 3-(2-Amino-1,3-thiazol-5-yl)pyrrolidin-3-ol with any specific biological targets. Studies involving techniques such as X-ray crystallography, NMR spectroscopy, or computational docking to elucidate the binding mode and key interactions of this compound are not available.

Enzyme Inhibition and Receptor Binding Studies (In Vitro Biochemical Mechanisms)

Specific data from in vitro biochemical assays to determine the enzyme inhibition or receptor binding profile of this compound are absent from the scientific record.

No studies have been found that report the kinetic parameters of enzyme inhibition, such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), for this compound against any enzyme.

There is no available data on the binding affinity, such as dissociation constants (Kd), of this compound for any specific protein or receptor target.

Allosteric Modulation and Orthosteric Binding Site Analysis (Mechanistic)

Mechanistic studies to investigate whether this compound acts as an allosteric modulator or binds to orthosteric sites of any receptor or enzyme have not been reported.

Structure-Based Ligand Design Principles Applied to the Compound (Theoretical Design)

While the structure of this compound contains pharmacophoric elements common in medicinal chemistry, there are no published examples of its use as a scaffold or lead compound in structure-based ligand design studies.

Biophysical Characterization of Ligand-Target Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Biophysical studies employing techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to characterize the thermodynamics and kinetics of the interaction between this compound and any biological target have not been documented.

Advanced Analytical Methodologies for Characterization

High-Resolution Mass Spectrometry for Structural Confirmation and Mechanistic Pathway Elucidation

High-resolution mass spectrometry (HRMS) would be a critical tool for the unequivocal confirmation of the elemental composition of 3-(2-Amino-1,3-thiazol-5-yl)pyrrolidin-3-ol. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, thereby verifying the presence of all expected atoms in their correct numbers.

In a hypothetical analysis, the protonated molecule [M+H]⁺ would be observed, and its measured mass would be compared to the calculated theoretical mass. For structurally similar compounds, such as (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one, HRMS has been used to confirm the calculated molecular formula. mdpi.comresearchgate.net Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to elucidate the fragmentation pathways of the molecule. This involves isolating the parent ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The resulting fragmentation pattern would provide valuable insights into the compound's structure, confirming the connectivity of the thiazole (B1198619) and pyrrolidine (B122466) rings.

Advanced Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules. A full suite of NMR experiments would be necessary to characterize this compound.

¹H NMR: This would reveal the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling. The chemical shifts of the protons on the pyrrolidine and thiazole rings, as well as the amino and hydroxyl groups, would be identified.

¹³C NMR: This technique would identify all the unique carbon atoms in the molecule, providing information about their hybridization and electronic environment.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would show which protons are coupled to each other, helping to map out the proton network within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connection between the thiazole and pyrrolidine rings.

For related thiazole derivatives, detailed ¹H and ¹³C NMR data have been reported, confirming their structural assignments. mdpi.comresearchgate.netnih.govmdpi.comrsc.org Solid-state NMR could also be employed to study the compound in its solid form, providing information on its conformation and packing in the crystal lattice.

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

A suitable single crystal of the compound would be grown and irradiated with X-rays. The diffraction pattern would be analyzed to generate an electron density map, from which the positions of the atoms can be determined. This would unambiguously confirm the connectivity of the atoms and reveal the preferred conformation of the pyrrolidine ring (e.g., envelope or twist conformation). Furthermore, X-ray crystallography would provide detailed information about intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which dictate the crystal packing. For various heterocyclic compounds, X-ray diffraction has been used to confirm their structures. mdpi.com

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment

The presence of a stereocenter at the 3-position of the pyrrolidine ring means that this compound can exist as a pair of enantiomers. Chiral chromatography would be the primary method to separate and quantify these enantiomers.

A chiral stationary phase (CSP) would be used in a high-performance liquid chromatography (HPLC) system. The differential interaction of the enantiomers with the CSP would lead to their separation, allowing for the determination of the enantiomeric excess (ee) or enantiomeric ratio of a given sample. The choice of the CSP and the mobile phase would be critical for achieving baseline separation. For the analysis of chiral amino acids and related compounds, various chiral derivatization reagents and chromatographic methods have been developed. mdpi.comresearchgate.net

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum would show characteristic absorption bands for the N-H stretching of the amino group, the O-H stretching of the hydroxyl group, C=N and C=C stretching of the thiazole ring, and C-N and C-C stretching of the pyrrolidine ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds.

The vibrational frequencies observed in the experimental spectra would be compared to theoretical calculations (e.g., using Density Functional Theory, DFT) to aid in the assignment of the vibrational modes. This comparison can also provide insights into the conformational preferences of the molecule. For similar heterocyclic systems, IR spectroscopy has been used to identify key functional groups. researchgate.netmdpi.com

Future Directions and Research Opportunities

Exploration of Novel and Sustainable Synthetic Methodologies

The future synthesis of 3-(2-Amino-1,3-thiazol-5-yl)pyrrolidin-3-ol and its derivatives will likely pivot towards greener and more efficient methodologies. Traditional multi-step syntheses often involve hazardous reagents, harsh conditions, and significant waste production. Emerging strategies in green chemistry offer compelling alternatives. researchgate.net

Future research should focus on:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and enhance the purity of thiazole (B1198619) and thiazolidinone derivatives. mdpi.comrsc.orgthieme-connect.comlatticescipub.com Microwave irradiation offers uniform heating, promoting better thermal management for temperature-sensitive reactions. nih.gov

Multicomponent Reactions (MCRs): "One-pot" MCRs, where three or more reactants combine in a single step, represent a highly efficient and atom-economical approach. nih.govbenthamdirect.com Developing an MCR for this core structure would streamline synthesis, reduce waste, and facilitate the rapid generation of a diverse compound library.

Green Catalysts and Solvents: The use of reusable, non-toxic catalysts, such as silica-supported tungstosilisic acid or nanoparticles, can replace hazardous reagents. bepls.com Similarly, employing environmentally benign solvents like water or ethanol, or even solvent-free conditions, aligns with the principles of sustainable chemistry. researchgate.netthieme-connect.comorganic-chemistry.org

Table 1: Comparison of Synthetic Methodologies

| Methodology | Traditional Approach | Future Sustainable Approach | Key Advantages |

|---|---|---|---|

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation | Rapid heating, reduced reaction time, improved yields. mdpi.com |

| Reaction Design | Step-wise synthesis with isolation of intermediates | One-pot multicomponent reactions | Increased efficiency, atom economy, reduced waste. nih.gov |

| Catalysis | Homogeneous acid/base catalysts (e.g., POCl₃) | Heterogeneous, reusable catalysts (e.g., NiFe₂O₄ nanoparticles) | Ease of separation, recyclability, reduced environmental impact. acs.org |

| Solvent | Anhydrous organic solvents (e.g., DMF, Toluene) | Green solvents (water, ethanol) or solvent-free conditions | Reduced toxicity, lower cost, improved safety. thieme-connect.comorganic-chemistry.org |

Advanced Computational Prediction of Compound Behavior and Properties

In silico methods are indispensable tools in modern drug discovery for predicting the properties of new chemical entities before their synthesis, thereby saving time and resources. acs.org For this compound, computational studies can provide profound insights into its potential as a therapeutic agent.

Key computational approaches to be explored include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of aminothiazole derivatives with their biological activities. nih.govjocpr.comtandfonline.com These models can predict the potency of newly designed analogs and guide structural modifications to enhance desired activities. nih.gov

Molecular Docking: Docking studies can predict the binding interactions of the compound with specific biological targets, such as protein kinases or enzymes. biointerfaceresearch.commdpi.comresearchgate.net This helps in understanding the mechanism of action and identifying the key amino acid residues involved in binding.

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. acs.org Computational tools can forecast parameters like oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.govnih.govtandfonline.comresearchgate.net

Table 2: Application of Computational Models

| Computational Model | Application for this compound | Predicted Outcome |

|---|---|---|

| QSAR | Correlate structural descriptors with biological activity data from analogs. | Predict inhibitory activity (e.g., pIC₅₀) of novel designs. nih.gov |

| Molecular Docking | Simulate binding pose and affinity within a target protein's active site. | Identify key binding interactions, predict binding energy (kcal/mol). mdpi.comconnectjournals.com |

| ADMET Prediction | Evaluate drug-likeness and pharmacokinetic properties. | Forecast oral absorption, toxicity risks, and metabolic stability. nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulation | Analyze the stability of the ligand-protein complex over time. | Confirm the stability of binding interactions predicted by docking. nih.govbiointerfaceresearch.com |

Design and Synthesis of Chemically Diverse Analogs for Structure-Activity Relationship Expansion

A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing a lead compound. For this compound, creating a library of chemically diverse analogs will be crucial to identify the key structural motifs responsible for its biological activity. nih.govresearchgate.net

Future synthetic efforts should target modifications at several key positions:

The 2-Amino Group: Acylation, alkylation, or formation of ureas and sulfonamides at the exocyclic amino group can probe its role as a hydrogen bond donor or acceptor.

The Pyrrolidine (B122466) Ring: Substitution on the pyrrolidine nitrogen can introduce a variety of functional groups to explore new interaction spaces with biological targets.

The Thiazole Ring: Introducing substituents at the C4 position of the thiazole ring can modulate the electronic properties and steric profile of the molecule.

The Tertiary Alcohol: Esterification or etherification of the hydroxyl group can alter the compound's polarity and hydrogen bonding capacity.

The design and synthesis of such analogs will help build a comprehensive SAR profile, guiding the development of compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.govfrontiersin.orgmdpi.comnih.gov

Table 3: Proposed Sites for Analog Synthesis and SAR Expansion

| Modification Site | Proposed Chemical Transformation | Rationale |

|---|---|---|

| 2-Amino Group (Thiazole) | N-Acylation, N-Sulfonylation, N-Alkylation | Explore H-bond donor/acceptor capacity and introduce diverse side chains. |

| Pyrrolidine Nitrogen | N-Alkylation, N-Arylation, Amide formation | Modify lipophilicity, steric bulk, and introduce target-specific moieties. |

| C4-Position (Thiazole) | Introduction of small alkyl or aryl groups | Modulate electronics and explore additional binding pockets. |

| Tertiary Hydroxyl Group | O-Alkylation, Esterification | Alter polarity, metabolic stability, and hydrogen bonding potential. |

Development of Advanced Analytical Techniques for Complex Mixtures and In Situ Monitoring

As synthetic methodologies evolve, so too must the analytical techniques used to characterize products and monitor reactions. Future work should incorporate advanced and hyphenated analytical methods for a more comprehensive understanding of the chemical processes. asiapharmaceutics.info

Areas for development include:

Hyphenated Chromatographic Techniques: Methods like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and LC-Nuclear Magnetic Resonance (LC-NMR) are powerful tools for the separation and identification of compounds in complex reaction mixtures, including impurities and byproducts. nih.govajpaonline.comiosrjournals.orgrsisinternational.org

In Situ Reaction Monitoring: The use of Process Analytical Technology (PAT), such as in-situ Fourier-Transform Infrared (FTIR) or Raman spectroscopy, allows for real-time monitoring of reaction kinetics. iciq.orgnih.govspectroscopyonline.commt.com This provides immediate feedback on reaction progress, enabling rapid optimization of conditions like temperature, pressure, and catalyst loading.

Table 4: Advanced Analytical Techniques and Their Applications

| Technique | Specific Application | Information Gained |

|---|---|---|

| LC-MS/MS | Impurity profiling and metabolite identification. | High-sensitivity detection and structural elucidation of minor components. iosrjournals.org |

| LC-NMR | On-line structural confirmation of separated products. | Unambiguous structure determination without the need for offline isolation. nih.gov |

| In-situ FTIR/Raman Spectroscopy | Real-time monitoring of key reactant consumption and product formation. | Reaction kinetics, endpoint determination, identification of transient intermediates. nih.govmt.com |

| Supercritical Fluid Chromatography (SFC) | Chiral separation of stereoisomers. | Analysis and purification of enantiomers or diastereomers. |

Unexplored Reactivity Patterns and Chemical Transformations of the Core Structure

The unique combination of functional groups in this compound presents opportunities for novel chemical transformations beyond simple analoging. chemicalbook.com The 2-aminothiazole (B372263) moiety is a versatile building block in heterocyclic synthesis. mdpi.com

Future research could investigate:

Electrophilic Substitution: While the amino group directs electrophiles to the C5 position, the reactivity of the already substituted core could lead to interesting and potentially novel substitution patterns under various conditions.

Reactions at the Exocyclic Amino Group: The exocyclic nitrogen atom can react with unsaturated electrophilic reagents, such as aromatic aldehydes, to form Schiff bases, which can serve as intermediates for further cyclization reactions. chemicalbook.com

Ring-Fused Systems: The bifunctional nature of the molecule (amino and hydroxyl groups) could be exploited to construct fused polycyclic systems. For example, reaction with propiolic acid or its esters could lead to the formation of thiazolo[3,2-a]pyrimidine derivatives. sciforum.netrsc.org

Tertiary Alcohol Reactivity: Dehydration of the tertiary alcohol could yield a reactive alkene intermediate, opening pathways to a variety of addition reactions and further functionalization.

Exploring these untapped reaction pathways could lead to the discovery of entirely new classes of compounds with unique structural architectures and biological properties.

Table 5: Potential Chemical Transformations

| Functional Group | Reagent/Condition | Potential Product Class |

|---|---|---|

| 2-Amino Group | Aromatic Aldehydes | Schiff Bases / Benzylidenebisaminothiazoles chemicalbook.com |

| Core Structure | Propiolic Acid Esters | Thiazolo[3,2-a]pyrimidine systems rsc.org |

| Tertiary Alcohol | Acid-catalyzed dehydration | Pyrrolidine-alkene intermediate |

| Thiazole Ring | Electrophilic Reagents (e.g., NBS, NIS) | C4-Halogenated derivatives |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Acetylcoumarin |

| Dasatinib (BMS-354825) |

| Erlotinib |

| Ethyl Acetoacetate |

| N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide |

| Salicylaldehyde |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Amino-1,3-thiazol-5-yl)pyrrolidin-3-ol, and what key reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions between pyrrolidin-3-ol derivatives and thiazole precursors. For example, analogous syntheses involve hydrazine or substituted hydrazines reacting with 1,3-dicarbonyl equivalents to form thiazole rings. Key variables include solvent choice (e.g., ethanol or DMF), temperature (reflux conditions), and catalysts (e.g., acidic or basic media). Monitoring reaction progress via TLC and optimizing stoichiometry of reagents like 2-aminothiazole derivatives can enhance yield . Post-synthesis purification via recrystallization (e.g., DMF/EtOH mixtures) improves purity .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Analyze - and -NMR to verify the presence of pyrrolidine and thiazole moieties, focusing on characteristic shifts (e.g., NH protons at δ 5.5–6.5 ppm, thiazole C-2 signals at δ 150–160 ppm) .

- HPLC/MS : Assess purity (>95%) via reverse-phase HPLC with UV detection (λ = 254 nm) and confirm molecular weight using ESI-MS .

- X-ray crystallography : For absolute stereochemical confirmation, single-crystal X-ray analysis is recommended, especially if chirality is critical for bioactivity .

Advanced Research Questions

Q. What strategies can be employed to optimize the stereochemical outcomes during the synthesis of this compound?

- Methodological Answer :

- Chiral auxiliaries : Introduce chiral ligands or catalysts during cyclization steps to enforce stereocontrol. For example, asymmetric hydrogenation using Rh or Ru catalysts can selectively generate desired enantiomers .

- Resolution techniques : Use chiral column chromatography or enzymatic resolution (e.g., lipases) to separate enantiomers post-synthesis .

- Computational modeling : DFT calculations can predict transition states and guide solvent/catalyst selection to favor specific stereoisomers .

Q. How should researchers address discrepancies in bioactivity data across different studies involving this compound?

- Methodological Answer :

- Standardize assays : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), assay conditions (e.g., serum-free media, incubation times), and controls. Discrepancies in IC values may arise from variations in cell permeability or metabolic stability .

- Validate purity : Bioactivity differences may stem from impurities (e.g., stereoisomers or byproducts). Re-test compounds after rigorous purification .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers and contextualize results within experimental error margins .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacological potential of this compound?

- Methodological Answer :

- In vitro :

- Enzyme inhibition : Screen against kinases (e.g., EGFR, JAK2) using fluorescence-based assays .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) to assess antiproliferative effects .

- In vivo :

- Rodent models : Evaluate pharmacokinetics (oral bioavailability, half-life) in Sprague-Dawley rats. For neurological targets, employ Morris water maze tests to study cognitive effects .

- Toxicity profiling : Conduct acute toxicity studies (LD) and monitor organ histopathology .

Data Contradiction Analysis

Q. How can researchers resolve conflicting reports on the compound’s solubility and stability in aqueous media?

- Methodological Answer :

- Solubility : Perform pH-dependent solubility studies (pH 1–12) using UV-Vis spectroscopy. Add co-solvents (e.g., DMSO ≤1%) or cyclodextrins to enhance solubility without destabilizing the compound .

- Stability : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., oxidized thiazole rings) indicate susceptibility to hydrolysis or photolysis .

Experimental Design Considerations

Q. What computational tools are recommended for predicting the compound’s drug-likeness and off-target effects?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .

- Molecular docking : AutoDock Vina or Schrödinger Suite can model binding to targets like GPCRs or ion channels, prioritizing assays for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.